molecular formula C13H9F3N2 B12599703 6-(trifluoromethyl)-9H-carbazol-2-ylamine CAS No. 872604-18-7

6-(trifluoromethyl)-9H-carbazol-2-ylamine

Cat. No.: B12599703
CAS No.: 872604-18-7
M. Wt: 250.22 g/mol
InChI Key: RKEKTFORSRYFAZ-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-9H-carbazol-2-ylamine is an organic compound that features a trifluoromethyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which uses boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-9H-carbazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while reduction could produce 6-(trifluoromethyl)-9H-carbazol-2-ylmethanol.

Scientific Research Applications

6-(trifluoromethyl)-9H-carbazol-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-9H-carbazol-2-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug that also contains a trifluoromethyl group.

    Sorafenib: A cancer treatment drug with a trifluoromethyl group.

Uniqueness

6-(trifluoromethyl)-9H-carbazol-2-ylamine is unique due to its specific combination of a carbazole core and a trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

872604-18-7

Molecular Formula

C13H9F3N2

Molecular Weight

250.22 g/mol

IUPAC Name

6-(trifluoromethyl)-9H-carbazol-2-amine

InChI

InChI=1S/C13H9F3N2/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(17)6-12(9)18-11/h1-6,18H,17H2

InChI Key

RKEKTFORSRYFAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)N

Origin of Product

United States

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